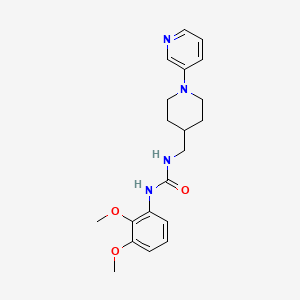

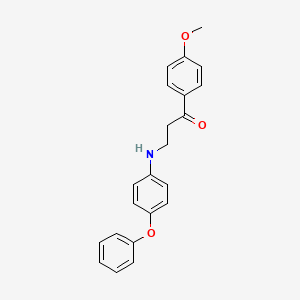

![molecular formula C9H13NO2 B2708938 N-[1-(4-methoxyphenyl)ethyl]hydroxylamine CAS No. 889128-35-2](/img/structure/B2708938.png)

N-[1-(4-methoxyphenyl)ethyl]hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[1-(4-methoxyphenyl)ethyl]hydroxylamine” is a chemical compound that is used for pharmaceutical testing . It is also known as "N-ethyl-1-(4-methoxyphenyl)propan-2-amine" .

Synthesis Analysis

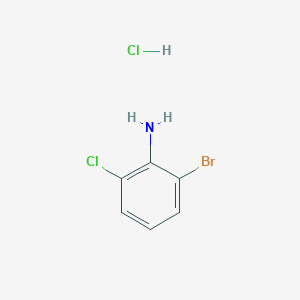

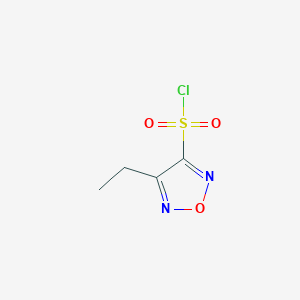

The synthesis of similar compounds involves a reaction between N-acetylbenzamides and hydroxylamine hydrochloride at 80 °C in the presence of pyridine under microwave irradiation . This method leads to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds as regioselective in moderate to good yields .Chemical Reactions Analysis

The chemical reactions involving similar compounds include the reaction of N-acetylbenzamides with hydroxylamine hydrochloride, leading to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .Wissenschaftliche Forschungsanwendungen

Metabolism and Genotoxicity Studies

N-[1-(4-methoxyphenyl)ethyl]hydroxylamine and related compounds have been studied extensively in the context of metabolism and genotoxicity. For instance, research has shown that human cytochrome P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of certain carcinogens, dictating its genotoxicity. This compound forms part of the human metabolic pathway for industrial pollutants like 2-methoxyaniline (o-anisidine) and 2-methoxynitrobenzene (o-nitroanisole) and is responsible for their genotoxic effects. The study identifies major microsomal enzymes involved in this process, highlighting their role in metabolizing N-(2-methoxyphenyl)hydroxylamine predominantly to o-anisidine, a parent carcinogen (Naiman et al., 2011).

Similar studies have been conducted on rats, identifying rat cytochromes P450 that metabolize N-(2-methoxyphenyl)hydroxylamine. These studies are crucial for understanding the metabolism of this compound in different species and the potential implications for human health (Naiman, Frei, & Stiborová, 2010).

Antidepressant Activity

This compound derivatives have also been explored for their potential antidepressant activity. A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including compounds with methoxy substituents, have been examined for their ability to inhibit neurotransmitter uptake and show potential antidepressant effects in rodent models (Yardley et al., 1990).

Chemical Synthesis and Applications

The compound has been utilized in various chemical synthesis processes. For example, electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes has been explored. These studies involve intermediates like (S)-(4-methoxyphenyl)-ethyl-1,3,2-benzodioxaborole and aim to improve the chemoselectivity and efficiency of such reactions (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).

Safety and Hazards

Zukünftige Richtungen

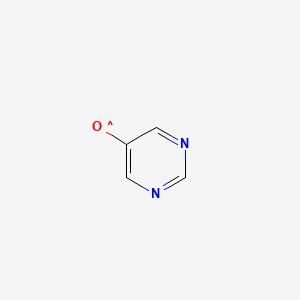

A recent paper discusses the synthesis and structure determination of a related compound, "1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide" . This suggests that research is ongoing into the synthesis and characterization of compounds related to “N-[1-(4-methoxyphenyl)ethyl]hydroxylamine”.

Eigenschaften

IUPAC Name |

N-[1-(4-methoxyphenyl)ethyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-7,10-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOVFZCEJRATLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2708860.png)

![(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2708862.png)

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one](/img/structure/B2708869.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)

![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2708877.png)